molecular formula C21H22BrNO4 B3472854 Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate

Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate

Cat. No.: B3472854
M. Wt: 432.3 g/mol
InChI Key: JIMKSXLNQVBSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate is an organic compound with a complex structure, featuring a cyclohexyl group, a bromophenoxy moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-(2-bromophenoxy)acetic acid: This can be achieved by reacting 2-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation Reaction: The 2-(2-bromophenoxy)acetic acid is then reacted with cyclohexylamine to form the corresponding amide.

    Esterification: Finally, the amide is esterified with 4-hydroxybenzoic acid under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The ester and amide functionalities can be reduced to alcohols and amines, respectively.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products:

    Oxidation: Phenolic derivatives.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of specialty polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromophenoxy group can interact with hydrophobic pockets, while the amide and ester functionalities can form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

  • Cyclohexyl 4-[[2-(4-chlorophenoxy)acetyl]amino]benzoate
  • Cyclohexyl 4-[[2-(2-tert-butylphenoxy)acetyl]amino]benzoate
  • Cyclohexyl 4-[[2-(2-methoxyphenoxy)acetyl]amino]benzoate

Comparison: Cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity for certain molecular targets compared to its analogs with different substituents.

Properties

IUPAC Name

cyclohexyl 4-[[2-(2-bromophenoxy)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrNO4/c22-18-8-4-5-9-19(18)26-14-20(24)23-16-12-10-15(11-13-16)21(25)27-17-6-2-1-3-7-17/h4-5,8-13,17H,1-3,6-7,14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMKSXLNQVBSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)OC(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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